molecular formula C12H19BN2O2 B1429277 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1257554-08-7

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No. B1429277
CAS RN: 1257554-08-7
M. Wt: 234.1 g/mol
InChI Key: NSWWPEOEZRGFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has been gaining popularity among drug users. However, in the scientific community, it is mainly used as a research chemical to study the effects of cannabinoids on the human body.

Scientific Research Applications

Organic Synthesis: Borylation Reactions

This compound is utilized in borylation reactions, which are crucial for creating carbon-boron bonds. These reactions are fundamental in organic synthesis for constructing complex molecules. Specifically, it can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Drug Discovery: Enzyme Inhibitors

In the realm of drug discovery, such organoboron compounds are often employed as enzyme inhibitors. They play a significant role in the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme regulation is therapeutic .

Biological Applications: Fluorescent Probes

The compound’s borate group makes it suitable for use as a fluorescent probe. This application is particularly valuable in biological research for the detection of various biomolecules, including hydrogen peroxide, sugars, and certain ions .

Material Science: Stimulus-Responsive Drug Carriers

Due to its stability and reactivity, this compound is used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, making them ideal for targeted drug delivery systems .

Catalysis: Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions often require organoboron compounds as intermediates. This compound, in particular, can be used in hydroboration reactions of alkyl or aryl alkynes and alkenes, which are pivotal in the synthesis of various organic compounds .

Analytical Chemistry: Identification of Analytes

In analytical chemistry, the compound’s ability to form complexes with analytes makes it a useful reagent for the identification and quantification of substances, especially in chromatographic techniques .

Polymer Chemistry: Polymer Modification

The compound can be incorporated into polymers to modify their properties. For instance, it can be used to introduce boronate ester linkages into polymers, which can then be utilized to create smart materials with specific responses to environmental stimuli .

Agricultural Chemistry: Plant Growth Regulators

Lastly, organoboron compounds have applications in agriculture as plant growth regulators. They can influence plant hormone activity and are used to enhance crop yields and improve resistance to environmental stress .

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWWPEOEZRGFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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